molecular formula C7H6BrN3O B1529531 (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol CAS No. 1263057-20-0

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol

Cat. No.: B1529531
CAS No.: 1263057-20-0
M. Wt: 228.05 g/mol
InChI Key: CGOXEEQNIXBWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 1263057-20-0) is a high-value brominated heterocyclic building block extensively used in medicinal chemistry and anticancer drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its wide range of biological activities . The bromine atom at the 6-position and the hydroxymethyl group at the 2-position make this molecule a versatile intermediate for further synthetic elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, and other functionalization reactions to introduce diverse substituents . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . They are known to inhibit key kinases—including EGFR, B-Raf, and MEK—which are frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . As a key synthetic precursor, this brominated derivative is instrumental for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved selectivity and efficacy . The product is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOXEEQNIXBWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H6BrN3O
  • Molecular Weight : 228.05 g/mol
  • CAS Number : 1263057-20-0
  • IUPAC Name : this compound

The compound features a bromine atom at the 6-position of the pyrazolo ring and a hydroxymethyl group at the 2-position of the pyrimidine ring, contributing to its unique reactivity and biological profile.

This compound exhibits its biological activity primarily through inhibition of specific kinases. The compound has shown promising results as a selective inhibitor of Pim-1 kinase, which plays a critical role in cell proliferation and survival in various cancers. Inhibition of Pim-1 can lead to reduced tumor growth and increased apoptosis in cancer cells .

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Selectivity
This compoundPim-1<100High
2-Bromo-5-methylpyrazolo[1,5-a]pyrimidinePim-1<200Moderate
Other Pyrazolo CompoundsVariousVariesLow

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity : The compound has been identified as a potential anticancer agent due to its ability to inhibit kinases involved in tumor growth. Studies show that it can effectively reduce cell viability in cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to establish its efficacy .

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential in various therapeutic areas:

  • Cancer Research : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines. The compound exhibited IC50 values below 100 nM against Pim-1 kinase .
  • Enzymatic Inhibition : In vitro assays indicated that the compound could inhibit other kinases with varying degrees of selectivity. This broad-spectrum activity suggests potential applications in treating diseases linked to dysregulated kinase activity .
  • Optical Applications : A family of pyrazolo derivatives was explored for their photophysical properties, indicating that modifications to the structure could enhance their utility as fluorescent probes in biological imaging .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and a hydroxymethyl substituent at the 2-position. Its molecular formula is C₇H₈BrN₃O, and it has a molecular weight of approximately 230.06 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

Biological Activities

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, modifications to the structure have led to increased potency against specific cancer cell lines such as MCF-7 (breast cancer) and HTC-116 (colon cancer) .
  • Kinase Inhibition : The compound has been explored for its potential as an inhibitor of human kinases. For example, structural analogs have been tested against GSK-3β and CDK-2, showing varying degrees of selectivity and potency .
  • Antimicrobial Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains .

Case Studies

Several case studies highlight the applications of (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol:

  • Case Study 1: Anticancer Research
    In a study focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines, derivatives were evaluated for their ability to inhibit cell growth in vitro. Results indicated that certain modifications significantly enhanced potency against breast cancer cells .
  • Case Study 2: Kinase Inhibition
    A series of experiments assessed the binding affinity of this compound analogs to various kinases. The findings revealed promising selectivity for GSK-3β over other kinases, suggesting potential therapeutic applications in diseases where these kinases are implicated .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesSimilarity Index
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidineBromine at position 3; methyl group at position 20.94
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidineBromine at position 3; methyl group at position 50.91
This compoundBromine at position 6; hydroxymethyl substituent-

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol with analogs based on core structure, substituents, and physicochemical properties.

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Key Properties/Applications Reference
This compound Pyrazolo[1,5-a]pyrimidine Br (C6), -CH$_2$OH (C2) Halogen bonding, synthetic versatility
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol Triazolo[1,5-a]pyrimidine CH$3$ (C5, C7), -CH$2$OH (C2) Increased steric bulk, reduced polarity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo[1,5-a]pyridine Br (C6), -NH$_2$ (C2) Basic amine group, altered solubility
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Imidazo[1,2-a]pyridine Br (C6), -CH$_2$OH (C2) Enhanced basicity, biological activity

Key Insights :

  • Pyrazolo[1,5-a]pyrimidine vs. Triazolo Cores : Triazolo derivatives (e.g., CAS 54535-00-1) exhibit higher metabolic stability due to the triazole ring’s resistance to oxidation but lack the pyrimidine ring’s hydrogen-bonding capacity .
  • Pyridine vs.
Substituent Effects on Physicochemical Properties
Compound Name Substituent Position Molecular Weight (g/mol) Melting Point (°C) Reactivity Highlights Reference
This compound C6: Br, C2: -CH$_2$OH ~257 (estimated) Not reported Bromine enables Suzuki couplings
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate C2: -COOCH$_3$ 256.06 236–238 (dec) Ester group improves crystallinity
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol C4: -OCH$_3$ 257.08 Not reported Methoxy group enhances lipophilicity

Key Insights :

  • Hydroxymethyl vs. Ester Groups : The hydroxymethyl group in the target compound increases hydrophilicity compared to the methyl ester derivative (), which has higher thermal stability .

Reactivity Comparison :

  • The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas triazolo derivatives (CAS 54535-00-1) are more suited for nucleophilic aromatic substitutions due to their electron-deficient cores .

Preparation Methods

Starting Material Preparation

The precursor 6-bromopyrazolo[1,5-a]pyrimidine is commercially available or can be synthesized via bromination of pyrazolo[1,5-a]pyrimidine derivatives. According to Komatsuda et al., 6-bromopyrazolo[1,5-a]pyrimidine is often used as a key intermediate for further elaboration.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 2-position is typically introduced via nucleophilic substitution or reduction of an aldehyde or halomethyl precursor. A common method involves:

  • Starting from 6-bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde
  • Reduction using mild hydride donors such as sodium borohydride (NaBH4) in an appropriate solvent (e.g., methanol or ethanol)
  • The reduction converts the aldehyde group to the corresponding hydroxymethyl derivative

This step must be carefully controlled to avoid debromination or over-reduction.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 Pyrazolo[1,5-a]pyrimidine + Brominating agent (e.g., NBS) Solvent: DMF or AcOH, Temperature: 0-25 °C 6-Bromopyrazolo[1,5-a]pyrimidine ~70-85 Regioselective bromination at 6-position
2 6-Bromopyrazolo[1,5-a]pyrimidine + Formaldehyde or 2-formyl derivative Condensation in presence of base or acid catalyst 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde Moderate Intermediate for hydroxymethyl introduction
3 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde + NaBH4 Solvent: MeOH or EtOH, 0-25 °C, 1-2 hours This compound 75-90 Mild reduction to alcohol

Detailed Research Findings

  • Oxidative Cyclization : The initial pyrazolo[1,5-a]pyrimidine ring formation can be efficiently achieved by oxidative cyclization of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds under acetic acid and oxygen atmosphere, yielding high purity intermediates suitable for further functionalization.

  • Bromination Selectivity : Selective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) or bromine in polar aprotic solvents, with temperature control to avoid polybromination or side reactions.

  • Hydroxymethylation : Introduction of the hydroxymethyl group via reduction of the aldehyde intermediate is favored due to mild conditions and high selectivity, preserving the bromine substituent.

  • Purification and Characterization : Products are purified by silica gel chromatography or recrystallization. Characterization is performed using NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm structure and purity.

Analytical Data Summary

Parameter Typical Observation
1H NMR (400 MHz, CDCl3) Signals corresponding to pyrazolo and pyrimidine protons; characteristic singlet for hydroxymethyl protons around δ 4.5-5.0 ppm
13C NMR (100 MHz, CDCl3) Signals for aromatic carbons and hydroxymethyl carbon around δ 60-65 ppm
HRMS (ESI) Molecular ion peak consistent with CxHyBrN3O (calculated and found m/z values matching)
Melting Point Typically sharp melting point indicating purity

Summary and Recommendations

The preparation of this compound involves:

  • Construction of the pyrazolo[1,5-a]pyrimidine core via oxidative cyclization
  • Selective bromination at the 6-position
  • Introduction of the hydroxymethyl group by reduction of the corresponding aldehyde intermediate

Optimizing reaction conditions such as solvent choice, temperature, and atmosphere (oxygen or inert) is critical for high yields and selectivity. The use of mild reducing agents preserves the bromine substituent and avoids side reactions.

Q & A

Q. What are the standard synthetic routes for preparing (6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using 6-bromopyrazolo[1,5-a]pyrimidine as a core precursor. For example, coupling with boronic esters under microwave-assisted conditions (80°C, 30 min) in the presence of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) and potassium carbonate yields derivatives efficiently . Alternative routes involve condensation of 5-aminopyrazole with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine scaffold, followed by functionalization of the 2-position with a methanol group .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

Characterization relies on a combination of analytical techniques:

  • NMR spectroscopy : Distinct signals for the bromine-substituted pyrimidine ring (δ 6.45–7.53 ppm for aromatic protons) and the methanol group (δ 4.66 ppm, singlet) are critical .
  • Mass spectrometry : High-resolution ESI/MS confirms the molecular ion ([M+H]+) with an error margin <5 ppm .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages to validate purity .

Q. What solvents and reaction conditions optimize the yield of this compound?

Polar aprotic solvents (e.g., dioxane/water mixtures) under microwave irradiation enhance reaction efficiency. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ as a base are preferred for cross-coupling steps, achieving yields >60% . For reduction steps (e.g., converting esters to methanol groups), sodium borohydride in methanol at 0–25°C is effective .

Advanced Research Questions

Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity?

The bromine atom at the 6-position enhances electrophilic reactivity, enabling further functionalization (e.g., aryl coupling). The methanol group at the 2-position contributes to hydrogen bonding, critical for target binding in kinase inhibitors (e.g., PI3Kδ). Comparative studies show that replacing bromine with chlorine or methyl groups reduces inhibitory potency by 10–50%, highlighting the importance of halogen size and electronegativity .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR peaks (e.g., split signals for methanol protons) often arise from residual solvents or tautomerism. Techniques to address this include:

  • Drying under high vacuum to remove solvent traces.
  • Variable-temperature NMR to identify dynamic equilibria in solution.
  • X-ray crystallography to confirm solid-state structure, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .

Q. How can computational methods guide the optimization of this compound for target selectivity?

Molecular docking (e.g., using AutoDock Vina) and MD simulations predict binding modes to targets like dihydroorotate dehydrogenase (DHODH). Substituent modifications (e.g., adding fluorinated groups) improve binding affinity by 2–3 kcal/mol, as validated by IC₅₀ shifts in enzymatic assays .

Q. What are the common byproducts in its synthesis, and how are they mitigated?

Debromination (yielding pyrazolo[1,5-a]pyrimidin-2-ylmethanol) and ester hydrolysis are frequent side reactions. Strategies include:

  • Controlled reaction times (≤30 min for microwave steps).
  • Low-temperature workup to stabilize intermediates.
  • Column chromatography (silica gel, hexane/EtOAc gradients) for purification .

Methodological Challenges

Q. Why do some synthetic routes yield <30% of the desired product, and how is this improved?

Low yields often stem from steric hindrance at the 2-position or competing side reactions. Optimization involves:

  • Pre-activation of boronic esters with pinacol.
  • Microwave-assisted synthesis to accelerate kinetics and reduce decomposition .
  • Protecting group strategies (e.g., TBS for the methanol group) during functionalization .

Q. How is the compound’s stability assessed under physiological conditions?

Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via HPLC-UV. Degradation products (e.g., oxidation to carboxylic acids) are identified using LC-MS. Methanol derivatives typically show t₁/₂ >12 hours, suitable for in vitro assays .

Data Interpretation

Q. How are conflicting bioactivity results across studies reconciled?

Variations in assay conditions (e.g., ATP concentrations in kinase assays) significantly impact IC₅₀ values. Standardizing protocols (e.g., using ADP-Glo™ assays) and validating with positive controls (e.g., reference inhibitors) improve reproducibility. Meta-analyses of SAR data across publications help identify robust trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol
Reactant of Route 2
(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.